molecular formula C11H16N4O B12169366 2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile

2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile

Cat. No.: B12169366
M. Wt: 220.27 g/mol
InChI Key: AIKZXHGTJPYHHB-UHFFFAOYSA-N
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Description

2-Isopropyl-5-piperazin-1-yl-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with an isopropyl group at the 2-position, a piperazine ring at the 5-position, and a nitrile group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-piperazin-1-yl-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aroylamino-3,3-dichloroacrylonitriles with piperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-piperazin-1-yl-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological targets.

    Medicine: Explored for its potential anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-piperazin-1-yl-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to form electrostatic interactions with proteins and other biological molecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

2-Isopropyl-5-piperazin-1-yl-oxazole-4-carbonitrile can be compared with other oxazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

5-piperazin-1-yl-2-propan-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C11H16N4O/c1-8(2)10-14-9(7-12)11(16-10)15-5-3-13-4-6-15/h8,13H,3-6H2,1-2H3

InChI Key

AIKZXHGTJPYHHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(O1)N2CCNCC2)C#N

Origin of Product

United States

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